Desacetylmetipranolol
Overview
Description
Desacetylmetipranolol is a chemical compound known as the active metabolite of metipranolol, a non-selective beta-adrenergic antagonist. It is primarily used in the treatment of cardiovascular diseases and glaucoma. The compound’s IUPAC name is 4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-2,3,6-trimethylphenol, and it has a molecular formula of C15H25NO3 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Desacetylmetipranolol can be synthesized through the hydrolysis of metipranolol. The reaction involves the removal of the acetyl group from metipranolol, typically using a base such as sodium hydroxide in an aqueous solution. The reaction is carried out under controlled temperature and pH conditions to ensure the complete conversion of metipranolol to this compound .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Desacetylmetipranolol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary alcohols.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Desacetylmetipranolol has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of metipranolol and its metabolites.
Biology: The compound is studied for its effects on beta-adrenergic receptors in various biological systems.
Medicine: this compound is investigated for its potential therapeutic effects in treating cardiovascular diseases and glaucoma.
Industry: It is used in the development and testing of pharmaceutical formulations containing metipranolol.
Mechanism of Action
Desacetylmetipranolol exerts its effects by antagonizing beta-adrenergic receptors, specifically the beta-1 and beta-2 receptors. This antagonism prevents the receptors from processing signals from endogenous epinephrine and norepinephrine, resulting in decreased force of heart contractions and lowered heart rate. In the context of glaucoma treatment, this compound reduces aqueous humor production, thereby lowering intraocular pressure .
Comparison with Similar Compounds
Metipranolol: The parent compound of desacetylmetipranolol, used for similar therapeutic purposes.
Timolol: Another non-selective beta-adrenergic antagonist used in the treatment of glaucoma and hypertension.
Propranolol: A non-selective beta-blocker used for treating hypertension, angina, and other cardiovascular conditions.
Uniqueness: this compound is unique due to its specific role as the active metabolite of metipranolol. It exhibits similar pharmacological properties but with potentially different pharmacokinetics and dynamics. Its specific interactions with beta-adrenergic receptors and its effectiveness in reducing intraocular pressure make it a valuable compound in medical research and treatment .
Properties
IUPAC Name |
4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-2,3,6-trimethylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-9(2)16-7-13(17)8-19-14-6-10(3)15(18)12(5)11(14)4/h6,9,13,16-18H,7-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMMIZFWFLNZEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1O)C)C)OCC(CNC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30972645 | |
Record name | Desacetylmetipranolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30972645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57193-14-3 | |
Record name | Desacetylmetipranolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57193-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deacetyltrimepranol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057193143 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desacetylmetipranolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30972645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESACETYLMETIPRANOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GA6I7V01M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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